molecular formula C16H16FN3O2 B6636408 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide

Número de catálogo B6636408
Peso molecular: 301.31 g/mol
Clave InChI: XONFKUIRUVRNRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell proliferation and survival.

Mecanismo De Acción

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that regulate cell proliferation and survival. BTK is particularly important in the development and function of B cells, which are a type of white blood cell that plays a critical role in the immune system. By inhibiting BTK activity, 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of key proteins involved in cancer cell survival. 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has also been shown to enhance the activity of the immune system, particularly the activity of natural killer cells, which can help to eliminate cancer cells from the body (Wang et al., 2019).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide also has good pharmacokinetic properties, which means that it can be administered orally and has a long half-life in the body. However, there are also some limitations to using 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide in lab experiments. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by the genetic and molecular characteristics of the cancer cells being studied (Wang et al., 2019).

Direcciones Futuras

There are several future directions for research on 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide. One area of interest is the development of combination therapies that incorporate 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide treatment. Finally, there is a need for further research to understand the molecular mechanisms underlying the activity of 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide, which could lead to the development of more effective cancer therapies (Wang et al., 2019).
Conclusion:
In conclusion, 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide is a promising small molecule inhibitor that has the potential to be an effective treatment for various types of cancer. Its selective inhibition of BTK and good pharmacokinetic properties make it an attractive candidate for further research and development. However, more research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations in different types of cancer.

Métodos De Síntesis

The synthesis of 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide involves several steps, including the reaction of 3-fluoroacetophenone with ethylamine to form 3-fluoro-N-ethylacetamide, which is then reacted with 4-aminobenzamide to yield 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide. This process has been described in detail in the literature (Mori et al., 2017).

Aplicaciones Científicas De Investigación

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy (Wang et al., 2019).

Propiedades

IUPAC Name

4-[2-(3-fluorophenyl)ethylcarbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-2-11(10-13)8-9-19-16(22)20-14-6-4-12(5-7-14)15(18)21/h1-7,10H,8-9H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFKUIRUVRNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.